molecular formula C6H8BrNS B1373929 5-Bromo-4-isopropylthiazole CAS No. 1025700-46-2

5-Bromo-4-isopropylthiazole

Cat. No.: B1373929
CAS No.: 1025700-46-2
M. Wt: 206.11 g/mol
InChI Key: AGLUHAQVFQKYLK-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropylthiazole: is a heterocyclic organic compound with the molecular formula C6H8BrNS . It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a bromine atom and an isopropyl group attached to the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-isopropylthiazole typically involves the bromination of 4-isopropylthiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-isopropylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azides, nitriles, or other substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

Chemistry: 5-Bromo-4-isopropylthiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also employed in the development of bioactive molecules with potential therapeutic applications .

Medicine: this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. It is also employed in the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-4-isopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The bromine atom and isopropyl group contribute to the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-isopropylthiazole is unique due to the presence of both a bromine atom and an isopropyl group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

5-Bromo-4-isopropylthiazole is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the compound's mechanisms of action, biological targets, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom at the 5-position and an isopropyl group at the 4-position. This unique structure contributes to its distinct biological activity compared to other thiazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound can inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptors : It binds to specific receptors, modulating signal transduction pathways that affect cell function.
  • Proteins : The compound interacts with proteins implicated in critical cellular processes such as DNA replication and transcription.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi. The following table summarizes the antimicrobial efficacy based on inhibition zones (IZs) measured in millimeters (mm):

PathogenInhibition Zone (IZ)Reference
E. coli22 mm
C. albicans19 mm
B. pumilis18 mm

These findings indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various assays. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in several cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)7.17 ± 0.94
A549 (Lung)2.93 ± 0.47
Colon CancerVariable

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an effective anticancer agent.

Case Studies

  • Anticancer Evaluation : A study evaluated a series of thiazole derivatives, including this compound, for their anticancer properties against various cancer cell lines. The results indicated that compounds with similar structures exhibited significant inhibition of cell growth, particularly in breast and lung cancer models .
  • Antimicrobial Activity Assessment : Another study focused on synthesizing new thiazole derivatives for antimicrobial testing. The results showed that compounds with a similar thiazole core exhibited varying degrees of antibacterial activity against resistant strains, reinforcing the utility of thiazoles in developing new antimicrobial agents .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other thiazole derivatives:

CompoundKey FeaturesBiological Activity
4-Isopropylthiazole Lacks bromine; different reactivityLower activity compared
5-Bromo-2-methylthiazole Methyl instead of isopropyl groupVariations in properties

The presence of both a bromine atom and an isopropyl group imparts unique reactivity and biological efficacy to this compound.

Properties

IUPAC Name

5-bromo-4-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLUHAQVFQKYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732012
Record name 5-Bromo-4-(propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025700-46-2
Record name 5-Bromo-4-(propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated nitric acid (4 mL) was slowly added to 5-bromo-4-isopropyl-thiazol-2-ylamine (2.05 g, 9 mmol), and concentrated phosphoric acid (14 mL) was added dropwise over five minutes. The mixture was cooled to −5° C., and a solution of sodium nitrite (0.768 g, 11 mmol) in 5 mL water was added dropwise over a 15 minute period. The reaction mixture was stirred at −5° C. for 30 minutes, and an aqueous solution of H3PO2 (6 mL, 50% weight in water) was slowly added. The reaction mixture was stirred at −5° C. for 2.5 hours, then stirred at room temperature for 18 hours. The reaction mixture was cooled to 0° C. and quenched by addition of aqueous NaOH (30% weight solution). The mixture was extracted with methylene chloride, and the combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting oil was chromatographed (10% EtOAc in hexanes) to give 236 mg of 5-bromo-4-isopropyl-thiazole as an oil, MS (M+H)=207.
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4 mL
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2.05 g
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14 mL
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0.768 g
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5 mL
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6 mL
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Synthesis routes and methods II

Procedure details

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